Copper;3-(3-ethylcyclopentyl)propanoate

Description

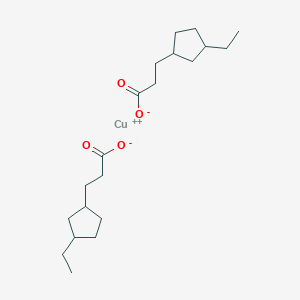

Structure

2D Structure

Properties

CAS No. |

1338-02-9 |

|---|---|

Molecular Formula |

C21H36CuO4 |

Molecular Weight |

416.1 g/mol |

IUPAC Name |

copper;3-(4-ethylcyclohexyl)propanoate;3-(3-ethylcyclopentyl)propanoate |

InChI |

InChI=1S/C11H20O2.C10H18O2.Cu/c1-2-9-3-5-10(6-4-9)7-8-11(12)13;1-2-8-3-4-9(7-8)5-6-10(11)12;/h9-10H,2-8H2,1H3,(H,12,13);8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

SEVNKWFHTNVOLD-UHFFFAOYSA-L |

SMILES |

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Cu+2] |

Canonical SMILES |

CCC1CCC(CC1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Cu+2] |

Other CAS No. |

1338-02-9 |

physical_description |

Liquid |

Pictograms |

Flammable; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II) 3-(3-ethylcyclopentyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) carboxylates are a well-established class of coordination compounds with diverse applications, ranging from catalysis and materials science to pharmacology. Their biological activities, including antifungal, antibacterial, and antitumor properties, have garnered significant interest in the field of drug development.[1][2][3][4] The synthesis of novel copper(II) carboxylates with tailored lipophilicity and structural features is a key strategy in the exploration of new therapeutic agents. This guide outlines the synthesis and characterization of a novel compound, Copper(II) 3-(3-ethylcyclopentyl)propanoate. While specific literature on this compound is not available, this document provides a comprehensive overview based on established methods for the synthesis and characterization of analogous copper(II) carboxylates.

Synthesis of Copper(II) 3-(3-ethylcyclopentyl)propanoate

The synthesis of Copper(II) 3-(3-ethylcyclopentyl)propanoate can be achieved through several established methods for the preparation of copper(II) carboxylates.[5] The choice of method may depend on the solubility of the carboxylic acid and the desired purity of the final product. Here, we present a common and effective protocol involving the reaction of 3-(3-ethylcyclopentyl)propanoic acid with a copper(II) salt.

Proposed Synthetic Pathway

A plausible and straightforward method for the synthesis of Copper(II) 3-(3-ethylcyclopentyl)propanoate involves the reaction of the corresponding carboxylic acid, 3-(3-ethylcyclopentyl)propanoic acid, with a basic copper(II) salt, such as copper(II) carbonate or copper(II) hydroxide. An alternative route involves the reaction of the sodium salt of the carboxylic acid with a soluble copper(II) salt like copper(II) sulfate.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization antibacterial and antiproliferative activity of novel Cu(II) and Pd(II) complexes with 2-hydroxy-8-R-tricyclo[7.3.1.0.(2,7)]tridecane-13-one thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper;3-(3-ethylcyclopentyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and extrapolated properties of Copper;3-(3-ethylcyclopentyl)propanoate. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, much of the information presented is based on the properties of its constituent parts—copper and 3-(3-ethylcyclopentyl)propanoic acid (also known as a type of naphthenic acid)—and on the general characteristics of copper carboxylate complexes.

Introduction

This compound is a coordination complex consisting of a central copper ion coordinated to two 3-(3-ethylcyclopentyl)propanoate ligands. As a member of the copper carboxylate family, and more broadly, copper naphthenates, this compound is of interest for its potential catalytic, antimicrobial, and material science applications. This guide aims to provide a detailed summary of its physical and chemical properties, potential biological activities, and generalized experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Table 1: Properties of 3-(3-ethylcyclopentyl)propanoic Acid

| Property | Value | Reference |

| IUPAC Name | 3-(3-ethylcyclopentyl)propanoic acid | [1][2] |

| Synonyms | 3-Ethylcyclopentanepropanoic acid, Naphthenic acid | [2][3] |

| CAS Number | 1338-24-5 | [1] |

| Molecular Formula | C10H18O2 | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Not specified | |

| Storage Temperature | Room Temperature | [1] |

Table 2: General Properties of Copper Naphthenates

| Property | Description | Reference |

| Appearance | Green to blue-green viscous liquid or solid | [4] |

| Odor | Petroleum-like | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents like mineral spirits and diesel | [4][5][6] |

| Molecular Formula | C20H34CuO4 (for the specific title compound) | [7] |

| Stability | Stable under normal conditions; incompatible with strong acids, bases, and oxidizing agents | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the specific title compound are not published. However, the following sections describe generalized methods applicable to copper carboxylates.

Synthesis of Copper(II) Carboxylates

A common method for the synthesis of copper(II) carboxylates is the reaction of a copper(II) salt with the corresponding carboxylic acid or its sodium salt.

Protocol: Synthesis from Copper(II) Acetate and Carboxylic Acid

-

Dissolution of Reactants: Dissolve a stoichiometric amount of 3-(3-ethylcyclopentyl)propanoic acid in a minimal amount of a suitable organic solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of copper(II) acetate in water.[9]

-

Reaction: Mix the two solutions in a beaker with stirring. A precipitate of this compound should form. The reaction may require some time, occasionally overnight, for complete precipitation.[9]

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid product with ethanol to remove any unreacted starting materials.[9]

-

Drying: Air-dry the product or dry it in a desiccator.

Caption: General workflow for the synthesis of copper carboxylates.

Characterization Techniques

The characterization of copper carboxylates typically involves a combination of spectroscopic and analytical methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To confirm the coordination of the carboxylate group to the copper ion.

-

Procedure: Acquire the FT-IR spectrum of the synthesized compound.

-

Expected Observations: The disappearance of the broad -OH band from the free carboxylic acid (around 3000 cm⁻¹) and a shift in the C=O stretching frequency. The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group are expected in the regions of 1560-1610 cm⁻¹ and 1360-1440 cm⁻¹, respectively.[10] A new band in the low-frequency region (around 400-500 cm⁻¹) may be attributed to the Cu-O bond.[2]

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To study the electronic transitions of the copper(II) ion in the complex.

-

Procedure: Dissolve the compound in a suitable solvent (e.g., toluene or methanol) and record the UV-Vis spectrum.

-

Expected Observations: Copper(II) complexes typically exhibit a broad absorption band in the visible region (around 600-900 nm) corresponding to d-d transitions.[11][12] Ligand-to-metal charge transfer (LMCT) bands may be observed in the UV region.[13][14]

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the complex.

-

Procedure: Analyze the compound using a suitable mass spectrometry technique, such as electrospray ionization (ESI-MS) or electron impact (EI-MS).

-

Expected Observations: The mass spectrum may show the molecular ion peak corresponding to the dimeric form [Cu₂(O₂CR)₄] or other fragments. The fragmentation pattern can provide information about the structure of the complex.[1][15]

Thermal Analysis (TGA/DSC):

-

Objective: To study the thermal stability and decomposition of the compound.

-

Procedure: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Expected Observations: TGA can reveal the temperature at which the compound decomposes. The decomposition of copper carboxylates often leads to the formation of copper oxides.[16][17]

Caption: General workflow for the characterization of copper carboxylates.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, copper compounds, including copper naphthenates, are known for their broad-spectrum antimicrobial and fungicidal properties.[18]

The antimicrobial activity of copper is generally attributed to the following mechanisms:

-

Cell Membrane Damage: Copper ions can interact with the cell membrane, leading to increased permeability and leakage of essential cellular components.

-

Protein Denaturation: Copper can bind to sulfhydryl groups in proteins, leading to their inactivation and disruption of cellular processes.

-

Oxidative Stress: Copper ions can catalyze the formation of reactive oxygen species (ROS), which can damage DNA, lipids, and proteins.

-

Enzyme Inhibition: Copper can interfere with the function of various enzymes essential for microbial survival.

Caption: General antimicrobial mechanism of copper compounds.

Experimental Protocol for Antimicrobial Testing

Standardized protocols from organizations like the Environmental Protection Agency (EPA) can be adapted to test the antimicrobial efficacy of copper-containing compounds.

Protocol: Agar Disc Diffusion Method

-

Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculation: Spread the microbial suspension evenly onto the surface of an agar plate.

-

Disc Application: Impregnate sterile filter paper discs with a solution of this compound at various concentrations. Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions for the test organism.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Conclusion

This compound is a compound with potential applications stemming from the known properties of copper carboxylates. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis, characterization, and evaluation based on established chemical principles and protocols for analogous compounds. Further research is warranted to elucidate the specific physical, chemical, and biological properties of this particular copper complex to fully realize its potential in various scientific and industrial fields.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COPPER NAPHTHENATE - Ataman Kimya [atamanchemicals.com]

- 5. Copper Naphthenate | C21H36CuO4 | CID 71586776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Copper naphthenate - Wikipedia [en.wikipedia.org]

- 7. Designing and Exploration of the Biological Potentials of Novel Centrosymmetric Heteroleptic Copper(II) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper naphthenate | 1338-02-9 [chemicalbook.com]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]

- 13. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]

- 14. Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule [mdpi.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide on the Molecular Structure and Potential Applications of Copper;3-(3-ethylcyclopentyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Copper;3-(3-ethylcyclopentyl)propanoate, a copper(II) carboxylate salt. While specific experimental data for this compound is limited in public literature, this document extrapolates its molecular structure, physicochemical properties, and potential therapeutic applications based on the well-established characteristics of related copper carboxylates and the known properties of its ligand, 3-(3-ethylcyclopentyl)propanoic acid. This guide offers detailed theoretical and generalized experimental protocols for its synthesis and characterization, alongside a discussion of its potential in drug development, particularly in anticancer and antimicrobial therapies.

Introduction

Copper is an essential trace element in human physiology, playing a critical role as a cofactor in numerous enzymatic reactions.[1][2] The coordination chemistry of copper allows for the formation of a wide variety of complexes with diverse biological activities.[1][2] Copper(II) carboxylates, in particular, have garnered significant interest in the field of medicinal chemistry due to their potential as therapeutic agents.[2][3][4] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1][2][5] This guide focuses on the specific copper salt, this compound, providing a detailed theoretical framework and practical guidance for its study and potential development.

Molecular Structure and Physicochemical Properties

While a definitive crystal structure for this compound is not available in the current literature, its molecular structure can be predicted with a high degree of confidence based on the known structures of other copper(II) carboxylates.

Predicted Molecular Structure

Copper(II) carboxylates frequently form dinuclear complexes with a characteristic "paddle-wheel" structure.[5][6] In this configuration, two copper(II) ions are bridged by four carboxylate ligands. The copper atoms are typically in a square pyramidal or distorted square pyramidal coordination environment.[6][7][8] The basal plane is formed by four oxygen atoms from the carboxylate groups, and the apical position can be occupied by a solvent molecule or another coordinating ligand.

Caption: Predicted paddle-wheel structure of dimeric this compound.

In this structure, "R" represents the 3-(3-ethylcyclopentyl)propyl group.

Physicochemical Properties of the Ligand

The properties of the final copper salt are significantly influenced by its carboxylate ligand, 3-(3-ethylcyclopentyl)propanoic acid.

| Property | Value | Source |

| IUPAC Name | 3-(3-ethylcyclopentyl)propanoic acid | [9] |

| Molecular Formula | C10H18O2 | [9] |

| Molecular Weight | 170.25 g/mol | [9] |

| CAS Number | 1338-24-5 |

Representative Quantitative Data for Copper(II) Carboxylate Dimers

The following table presents typical bond lengths and angles for a representative copper(II) carboxylate dimer, which can be considered analogous to the predicted structure of this compound.

| Parameter | Typical Value Range (Å or °) | Reference |

| Cu-Cu distance | 2.60 - 2.65 | [10] |

| Cu-O (equatorial) | 1.94 - 1.98 | [7][10] |

| Cu-O (axial) | 2.10 - 2.20 | [10] |

| O-C-O angle | 120 - 125 | [6] |

| Cu-O-C angle | 120 - 130 | [6] |

Experimental Protocols

This section provides generalized experimental procedures for the synthesis of the ligand and the final copper complex, based on established methods for similar compounds.

Synthesis of the Ligand: 3-(3-ethylcyclopentyl)propanoic acid

A plausible synthetic route for 3-(3-ethylcyclopentyl)propanoic acid involves the reduction of a suitable precursor followed by chain extension. One general approach is the Wolff-Kishner reduction of a keto acid.[11]

Protocol:

-

Preparation of the keto acid: React 3-ethylcyclopentanone with a suitable three-carbon building block, such as ethyl cyanoacetate, via a Knoevenagel condensation, followed by hydrolysis and decarboxylation.

-

Wolff-Kishner Reduction:

-

To a solution of the keto acid in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate and a strong base (e.g., potassium hydroxide).

-

Heat the mixture to reflux to form the hydrazone.

-

Increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the reduction of the ketone to a methylene group.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolate the product by filtration or extraction, and purify by recrystallization or distillation.

-

Synthesis of this compound

Several methods are available for the synthesis of copper(II) carboxylates.[12] A common and straightforward method is the reaction of the carboxylic acid with a copper(II) salt.

Protocol:

-

Dissolve 3-(3-ethylcyclopentyl)propanoic acid in a suitable solvent, such as ethanol.

-

In a separate flask, dissolve a stoichiometric amount of a copper(II) salt (e.g., copper(II) acetate or copper(II) sulfate) in water.

-

Slowly add the copper(II) salt solution to the carboxylic acid solution with stirring.

-

A precipitate of this compound should form. The reaction may require gentle heating or prolonged stirring to go to completion.

-

Isolate the solid product by vacuum filtration.

-

Wash the product with water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

Copper complexes, including carboxylates, have shown significant promise in various therapeutic areas.[1][2][4] The biological activity of these compounds is often attributed to their ability to participate in redox reactions, interact with biomolecules such as DNA and proteins, and generate reactive oxygen species (ROS).[2][4]

Anticancer Activity

Many copper(II) complexes exhibit cytotoxic effects against cancer cell lines.[1] The proposed mechanisms of action include:

-

DNA Interaction: Copper complexes can bind to DNA, potentially through intercalation or groove binding, leading to DNA damage and inhibition of replication.[4]

-

ROS Generation: The redox activity of copper can catalyze the formation of ROS, which can induce oxidative stress and trigger apoptosis in cancer cells.[2]

-

Enzyme Inhibition: Copper complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival.[5]

Antimicrobial Activity

Copper compounds have long been known for their antimicrobial properties.[2] Copper(II) carboxylates have demonstrated activity against a range of bacteria and fungi.[13] The mechanism of antimicrobial action is thought to involve the disruption of cell membranes, inactivation of essential enzymes, and interference with cellular metabolic processes.

Caption: A simplified diagram illustrating potential mechanisms of action for copper carboxylate complexes.

Conclusion

While specific experimental data on this compound is scarce, a comprehensive understanding of its molecular structure, properties, and potential biological activities can be extrapolated from the extensive research on analogous copper(II) carboxylates. The predicted dimeric paddle-wheel structure provides a solid foundation for further computational and experimental investigations. The generalized synthetic protocols outlined in this guide offer a practical starting point for its preparation and subsequent characterization. The known anticancer and antimicrobial activities of related copper complexes suggest that this compound is a promising candidate for further research and development in the pharmaceutical industry. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and similar copper-based compounds.

References

- 1. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of copper based drugs, radiopharmaceuticals and medical materials - ProQuest [proquest.com]

- 4. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing and Exploration of the Biological Potentials of Novel Centrosymmetric Heteroleptic Copper(II) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Ethylcyclopentanepropanoic acid | C10H18O2 | CID 20849290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Copper (II) 3-(3-ethylcyclopentyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide provides a detailed overview of the spectroscopic analysis of Copper (II) 3-(3-ethylcyclopentyl)propanoate. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, the data presented herein is hypothetical and has been generated based on the established principles of spectroscopic analysis for analogous copper (II) carboxylate compounds. The experimental protocols are representative of the methodologies typically employed for such analyses.

Introduction

Copper-containing compounds have garnered significant interest in the field of drug development due to their diverse biological activities. The synthesis and characterization of novel copper complexes are crucial steps in the discovery of new therapeutic agents. This guide focuses on the spectroscopic techniques used to elucidate the structure and properties of Copper (II) 3-(3-ethylcyclopentyl)propanoate, a representative organometallic compound. Understanding the coordination chemistry and structural features of such complexes is paramount for establishing structure-activity relationships.

This document provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound. Detailed experimental protocols and data interpretation are presented to aid researchers in their laboratory work.

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Copper (II) 3-(3-ethylcyclopentyl)propanoate.

¹H and ¹³C NMR Spectroscopy of 3-(3-ethylcyclopentyl)propanoic acid (Ligand)

Due to the paramagnetic nature of the Copper (II) ion, NMR analysis of the final complex is expected to yield significantly broadened signals, rendering it largely uninformative. Therefore, NMR spectroscopy is most effectively used to characterize the free ligand, 3-(3-ethylcyclopentyl)propanoic acid, prior to complexation.

Table 1: Predicted ¹H NMR Data for 3-(3-ethylcyclopentyl)propanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.01 | s | 1H | -COOH |

| 2.35 | t | 2H | -CH₂-COOH |

| 1.85 - 1.75 | m | 1H | Cyclopentyl-CH |

| 1.70 - 1.60 | m | 2H | -CH₂-CH₂-COOH |

| 1.55 - 1.45 | m | 2H | Cyclopentyl-CH₂ |

| 1.30 - 1.20 | m | 2H | -CH₂-CH₃ |

| 1.15 - 1.05 | m | 2H | Cyclopentyl-CH₂ |

| 0.90 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for 3-(3-ethylcyclopentyl)propanoic acid

| Chemical Shift (δ) ppm | Assignment |

| 179.5 | -COOH |

| 44.2 | Cyclopentyl-CH |

| 38.8 | -CH₂-COOH |

| 34.5 | Cyclopentyl-CH₂ |

| 31.2 | -CH₂-CH₂-COOH |

| 28.7 | -CH₂-CH₃ |

| 25.1 | Cyclopentyl-CH₂ |

| 11.6 | -CH₂-CH₃ |

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group to the copper center. The shift in the vibrational frequency of the C=O bond upon deprotonation and coordination is a key diagnostic feature.

Table 3: Predicted FT-IR Data for Copper (II) 3-(3-ethylcyclopentyl)propanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (aliphatic) |

| 2870 | Strong | C-H stretch (aliphatic) |

| 1590 | Strong | Asymmetric COO⁻ stretch |

| 1410 | Strong | Symmetric COO⁻ stretch |

| 450 | Medium | Cu-O stretch |

The difference (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies (Δν = 1590 - 1410 = 180 cm⁻¹) is indicative of a bridging bidentate coordination mode of the carboxylate ligand to the copper centers, which is common for copper (II) carboxylates.[1]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) can provide information on the molecular weight and potential aggregation state of the copper complex in solution. Copper has two main isotopes, ⁶³Cu and ⁶⁵Cu, which will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Predicted ESI-MS Data for Copper (II) 3-(3-ethylcyclopentyl)propanoate

| m/z | Predicted Species |

| 429.2 | [Cu(C₁₀H₁₇O₂)₂ + H]⁺ |

| 451.2 | [Cu(C₁₀H₁₇O₂)₂ + Na]⁺ |

| 857.4 | [Cu₂(C₁₀H₁₇O₂)₄ + H]⁺ |

The observation of a dimeric species ([Cu₂(C₁₀H₁₇O₂)₄ + H]⁺) would be consistent with the paddle-wheel structure often adopted by copper (II) carboxylates.[2]

UV-Vis Spectroscopy

The UV-Vis spectrum of copper (II) complexes provides insights into the d-orbital electronic transitions and ligand-to-metal charge transfer (LMCT) bands.

Table 5: Predicted UV-Vis Data for Copper (II) 3-(3-ethylcyclopentyl)propanoate

| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Assignment |

| 680 | ~150 | d-d transition |

| 260 | ~8000 | Ligand-to-Metal Charge Transfer (LMCT) |

The broad, low-intensity band in the visible region is characteristic of the d-d transitions of the Cu(II) ion in a distorted octahedral or square pyramidal geometry. The high-intensity band in the UV region is attributed to a charge transfer from the oxygen atoms of the carboxylate ligand to the copper center.[3][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy of the Ligand

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-ethylcyclopentyl)propanoic acid in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the lock solvent.

-

Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a standard ¹³C spectrum with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix ~1 mg of the Copper (II) 3-(3-ethylcyclopentyl)propanoate sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a FT-IR spectrometer equipped with a DTGS or MCT detector.

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer.

-

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the copper complex (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote ionization.

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer (ESI-MS).

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic isotopic patterns for copper-containing species.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the copper complex of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of dilutions from the stock solution if needed.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Place the sample cuvette in the sample beam.

-

Scan the spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing: The absorbance spectrum is automatically generated. Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualization of Workflows and Relationships

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the synthesis and spectroscopic analysis of Copper (II) 3-(3-ethylcyclopentyl)propanoate.

Logical Relationships in Spectroscopic Analysis

Caption: Logical relationships between spectroscopic techniques and the structural information they provide for the target compound.

References

An In-depth Technical Guide on the Thermal Properties of Copper and Synthesis of Copper;3-(3-ethylcyclopentyl)propanoate

This technical guide provides a comprehensive overview of the thermal properties of copper, a metal renowned for its excellent thermal and electrical conductivity.[1][2][3] Additionally, it delves into the synthesis of Copper;3-(3-ethylcyclopentyl)propanoate, a copper carboxylate compound. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Thermal Properties of Copper

Copper's high thermal conductivity is attributed to the presence of delocalized electrons within its metallic lattice, which facilitate the transfer of heat.[1] This property makes it an ideal material for applications requiring efficient heat dissipation, such as in heat exchangers, electronics, and radiators.[4][5]

Quantitative Thermal Data for Copper

The following tables summarize the key thermal properties of pure copper at various temperatures.

| Thermal Property | Value | Units | Conditions |

| Thermal Conductivity | ~401 | W/(m·K) | At 25 °C (298 K)[4] |

| 398 | W/(m·K) | Room Temperature[5] | |

| 377 | W/(m·K) | At 100 °C (373 K)[4] | |

| Specific Heat Capacity | 0.386 | J/(g·K) | At 20 °C (293 K)[6][7] |

| 0.3846 | kJ/(kg·K) | Room Temperature[8] | |

| 385 | J/(kg·K) | At 20 °C (for C10200 & C11000 alloys)[8] | |

| 0.572 | J/(g·K) | Liquid phase at 1400 K[6][9] | |

| Coefficient of Linear Thermal Expansion (α) | 16.6 x 10⁻⁶ | m/(m·K) | Standard grades[10] |

| 17 x 10⁻⁶ | /°C | General value[11] | |

| 17 x 10⁻⁶ | /°C | General value[12] | |

| (1.45 ± 0.15) x 10⁻¹⁰ T + (2.8 ± 0.1) x 10⁻¹¹ T³ | /K | Below 10 K[13] |

Experimental Protocols for Determining Thermal Properties

Detailed experimental protocols for measuring the thermal properties of materials are extensive. Below are generalized methodologies for the key experiments.

1.2.1. Measurement of Thermal Conductivity

A common method for measuring the thermal conductivity of a solid like copper is the steady-state comparative method.

-

Principle: A sample of the material with a known geometry is placed in thermal contact with a reference material of known thermal conductivity. Heat is passed through the materials until a steady-state temperature gradient is achieved. By measuring the temperature differences across both the sample and the reference material, the thermal conductivity of the sample can be calculated.

-

Apparatus: The setup typically includes a heat source, a heat sink, thermocouples to measure temperature at various points, and insulation to minimize heat loss.

-

Procedure:

-

The sample and reference materials are placed in series between the heat source and sink.

-

The system is allowed to reach thermal equilibrium, where the rate of heat flow is constant.

-

The temperatures at the interfaces of the materials are recorded.

-

The thermal conductivity is calculated using Fourier's law of heat conduction.

-

1.2.2. Measurement of Specific Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the specific heat capacity of a material.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: A differential scanning calorimeter, which contains two pans (one for the sample and one for the reference) and a furnace to control the temperature program.

-

Procedure:

-

A known mass of the copper sample is placed in a sample pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The specific heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard.

-

This compound

This compound is a coordination compound with the chemical formula C₂₀H₃₄CuO₄.[14] It is a copper salt of 3-(3-ethylcyclopentyl)propanoic acid.[15][16] While specific applications for this exact compound are not widely documented, copper carboxylates, in general, have applications as catalysts, in animal nutrition, and as antimicrobial agents.[17]

Synthesis of this compound

2.1.1. Generalized Experimental Protocol

This protocol describes a potential synthesis route.

-

Reactants:

-

3-(3-ethylcyclopentyl)propanoic acid

-

A soluble copper(II) salt (e.g., copper(II) acetate, copper(II) sulfate)

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

-

Procedure:

-

Dissolve a stoichiometric amount of 3-(3-ethylcyclopentyl)propanoic acid in a minimal amount of a suitable solvent, such as ethanol.

-

In a separate vessel, dissolve the copper(II) salt in water.

-

Mix the two solutions. The formation of a precipitate may occur immediately or upon standing.

-

Isolate the solid product by suction filtration.

-

Wash the product with the solvent to remove any unreacted starting materials.

-

Dry the final product.

-

Visualizations

The following diagrams illustrate the experimental workflow for measuring thermal conductivity and a generalized logical workflow for the synthesis of a copper carboxylate.

Caption: Experimental workflow for determining thermal conductivity.

References

- 1. byjus.com [byjus.com]

- 2. langleyalloys.com [langleyalloys.com]

- 3. Copper Attributes and Alloys - International Copper Association [internationalcopper.org]

- 4. What is the thermal conductivity of copper practical? - PCB & MCPCB - Best Technology [bestpcbs.com]

- 5. thermtest.com [thermtest.com]

- 6. echemi.com [echemi.com]

- 7. Table of Specific Heats [hyperphysics.phy-astr.gsu.edu]

- 8. Specific Heat of Copper [amesweb.info]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. lawtontubes.co.uk [lawtontubes.co.uk]

- 12. help.leonardo-energy.org [help.leonardo-energy.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. This compound | C20H34CuO4 | CID 22833302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Ethylcyclopentanepropanoic acid | C10H18O2 | CID 20849290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: Showing metabocard for 3-[(1S,3R)-3-Ethylcyclopentyl]propanoic acid (HMDB0248059) [hmdb.ca]

- 17. CAS # 3112-74-1, Cupric propionate, Copper(II) propanoate, Copper(II) propionate, Cupric propanoate - chemBlink [chemblink.com]

- 18. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

A Comprehensive Technical Review of Copper Carboxylate Complexes in Drug Development

Introduction

Copper coordination compounds are a compelling class of molecules in the search for novel therapeutic agents, particularly in oncology.[1] Their potential as anticancer drugs is driven by several factors, including the biological significance of copper and the ability to fine-tune the complexes' properties by modifying their ligands.[2] Among these, copper(II) carboxylate complexes have been extensively studied due to their diverse structural features, interesting physicochemical properties, and significant biological activities.[3][4] Often forming a characteristic dinuclear "paddle-wheel" structure, these complexes serve as a versatile scaffold for developing new metallodrugs.[1][4] Unlike platinum-based drugs such as cisplatin, which are beset by issues of toxicity and drug resistance, copper complexes offer the potential for different mechanisms of action, increased accumulation in cancer cells, and potentially a more favorable safety profile.[5][6] This review provides a technical guide for researchers and drug development professionals, summarizing the synthesis, characterization, and biological applications of copper carboxylate complexes, with a focus on their anticancer potential.

Synthesis and Structural Characterization

The synthesis of copper(II) carboxylate complexes can be achieved through several straightforward methods, generally involving the reaction of a copper(II) salt with a carboxylic acid or its corresponding carboxylate salt.[7] The choice of method often depends on the solubility of the reactants and the desired product.[7]

Common Synthetic Routes:

-

Reaction with Basic Copper(II) Carbonate: Reacting a carboxylic acid with basic copper(II) carbonate in an aqueous solution.[7]

-

Reaction with Copper(II) Acetate: This method is particularly effective when the carboxylic acid is insoluble in water but soluble in an ethanol-water mixture.[7]

-

Reaction with Copper(II) Sulfate: This route is suitable when the carboxylic acid is water-soluble, and the resulting copper carboxylate complex is relatively insoluble.[7]

-

Electrochemical Synthesis: An alternative method involves the electrochemical oxidation of a copper anode in the presence of the carboxylic acid ligand.[3]

The general workflow for a typical synthesis is illustrated below.

Structural Motifs and Physicochemical Properties

Many copper(II) carboxylate complexes adopt a dinuclear paddle-wheel structure, with the general formula [Cu₂(OOCR)₄L₂].[4] In this arrangement, four carboxylate ligands bridge the two copper(II) centers, and two additional ligands (often solvent molecules like water or pyridine derivatives) occupy the axial positions.[1][4] This structure results in a distorted square pyramidal or octahedral geometry around each copper ion.[8][9]

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure. It provides data on bond lengths, angles, and intermolecular interactions. The Cu-O bond distances in the equatorial plane are typically shorter than the axial Cu-L bonds, which can be attributed to the Jahn-Teller effect.[8][10]

| Complex | Cu···Cu Distance (Å) | Avg. Cu-O (equatorial) (Å) | Cu-L (axial) (Å) | Geometry Around Cu(II) | Reference |

| [Cu₂(3-(4-hydroxyphenyl)propanoate)₄(H₂O)₂] | ~2.62 | ~1.97 | ~2.16 (Cu-O_water) | Pentacoordinated | [1] |

| --INVALID-LINK--₂ | N/A (Mononuclear) | 2.5274(6) (Cu-O_water) | 2.0211-2.0439 (Cu-N) | Distorted Octahedral | [8] |

| [Cu₂(2-bromopropanoato)₄(caffeine)₂] | Not specified | Not specified | Not specified | Bicapped Square Prism | [11] |

| [Cu₂(pyr-COO⁻)₄(DMSO)₂] | 2.6105(3) | 1.9530-1.9593 | 2.1622(11) (Cu-O_DMSO) | Distorted Octahedral | [10] |

| Table 1: Selected crystallographic data for representative copper carboxylate complexes. |

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The coordination of the carboxylate group to the copper center is confirmed by FT-IR spectroscopy. The absence of the broad O-H band (typically around 3000 cm⁻¹) from the free carboxylic acid indicates deprotonation.[9] The positions of the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching bands, and the difference between them (Δν), provide insight into the carboxylate binding mode (monodentate, bidentate, or bridging).[12]

-

UV-Visible Spectroscopy: In solution, these complexes typically exhibit a broad absorption band in the visible region (around 670-700 nm), which is assigned to d-d transitions of the Cu(II) ion.[3] This band is useful for studying the stability of the complex in solution and its interactions with biological macromolecules like DNA.[1]

| Complex | ν_asym(COO⁻) (cm⁻¹) | ν_sym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | λ_max (nm) (d-d transition) | Reference |

| Cu(II) Oleate | 1588 | 1407 | 181 | 675 | [3] |

| [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(2-MePy)₂] | 1603 | 1419 | 184 | ~690 | [12] |

| [Cu₂(2-chlorophenylacetate)₄(2-MePy)₂] | Not specified | Not specified | Not specified | Not specified | [4] |

| Table 2: Selected spectroscopic data for copper carboxylate complexes. |

Anticancer Activity and Mechanisms of Action

Copper carboxylate complexes have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, in some cases exceeding the efficacy of cisplatin, especially in resistant cell lines.[1][6] Their mechanism of action is multifactorial, involving several interconnected cellular events that culminate in cancer cell death.[13]

Key Mechanisms of Action:

-

DNA Interaction and Damage: Many copper complexes can bind to DNA, primarily through intercalation between base pairs or groove binding.[1][9][14] This interaction can disrupt DNA replication and transcription. Some complexes can also cleave DNA, often through an oxidative pathway that requires a co-reagent or a redox-active metal center.[15]

-

Generation of Reactive Oxygen Species (ROS): A predominant mechanism is the generation of ROS, such as superoxide anions and hydroxyl radicals.[1][16] Cancer cells, with their altered metabolism, are more vulnerable to oxidative stress than normal cells.[16] The intracellular accumulation of copper can catalyze the production of ROS, leading to widespread damage to lipids, proteins, and DNA, ultimately triggering apoptosis.[13][17]

-

Topoisomerase Inhibition: Certain copper complexes can inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication.[5][18] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[18]

-

Induction of Apoptosis: The cellular damage caused by DNA binding and ROS generation activates apoptotic signaling pathways.[17] This can involve the loss of mitochondrial membrane potential and the activation of caspases, which are key executioners of programmed cell death.[19]

-

Cell Cycle Arrest: Treatment with copper complexes can halt the progression of the cell cycle, frequently in the S phase (DNA synthesis), preventing cancer cells from proliferating.[14][20]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Synthesis, characterization, antioxidant, antileishmanial, anticancer, DNA and theoretical SARS-CoV-2 interaction studies of copper(II) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unismart.it [unismart.it]

- 7. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Designing and Exploration of the Biological Potentials of Novel Centrosymmetric Heteroleptic Copper(II) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro and in vivo anti-proliferative activity and ultrastructure investigations of a copper(II) complex toward human lung cancer cell NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

The Dawn of a New Bond: A Technical Guide to the Discovery and History of Organocopper Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discoveries and historical development of organocopper compounds, a class of reagents that has revolutionized the field of organic synthesis. From their explosive beginnings to the development of highly selective and versatile reagents, this document provides a comprehensive overview of the key milestones, experimental protocols, and mechanistic understanding that have shaped this vital area of chemistry.

A Historical Timeline: From Explosive Powders to Precision Reagents

The journey into the world of organocopper chemistry began in the mid-19th century, marked by a serendipitous and somewhat hazardous discovery. The timeline below highlights the pivotal moments that transformed these reactive species from chemical curiosities into indispensable tools for synthetic chemists.

-

1859: The First Organocopper Compound. The story of organocopper chemistry begins with Rudolf Christian Böttger, who, in 1859, synthesized the first compound containing a carbon-copper bond: copper(I) acetylide (Cu₂C₂)[1][2]. This discovery, made by passing acetylene gas through a solution of copper(I) chloride, produced an explosive red precipitate, hinting at the inherent reactivity of these compounds[1][2].

-

1923 & 1936: The First Aryl and Alkyl Copper Reagents. It was not until the early 20th century that the first stable, albeit still highly reactive, aryl and alkyl copper compounds were prepared. In 1923, Reich synthesized phenylcopper[3]. This was followed by Henry Gilman's landmark preparation of methylcopper in 1936, a significant step towards taming the reactivity of these organometallics[4][5].

-

1941: A Paradigm Shift in Reactivity. A pivotal discovery by Morris S. Kharasch in 1941 demonstrated the profound influence of copper salts on the reactivity of Grignard reagents[5][6]. Kharasch found that in the presence of catalytic amounts of copper(I) chloride, the reaction of a Grignard reagent with an α,β-unsaturated ketone preferentially undergoes 1,4-addition (conjugate addition) instead of the typical 1,2-addition to the carbonyl group[5][6]. This finding opened up new avenues for carbon-carbon bond formation.

-

1952: The Birth of Gilman Reagents. Building on this growing body of knowledge, Henry Gilman, in 1952, investigated the reaction of organolithium compounds with copper(I) halides, leading to the development of lithium dialkylcuprates (R₂CuLi)[2][5]. These reagents, now famously known as Gilman reagents , proved to be far more versatile and selective than their predecessors, ushering in a new era of organocopper chemistry[7][8].

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the key historical syntheses that laid the foundation of organocopper chemistry. These protocols are based on the original publications and represent the state-of-the-art at the time of their discovery.

Synthesis of Copper(I) Acetylide (Böttger, 1859)

Reaction: 2 CuCl + C₂H₂ → Cu₂C₂ + 2 HCl

Procedure: Acetylene gas is bubbled through a solution of copper(I) chloride in a suitable solvent (e.g., aqueous ammonia). A voluminous, reddish-brown precipitate of copper(I) acetylide forms immediately. The precipitate is then isolated by filtration, washed with water, and dried under vacuum.

Caution: Copper(I) acetylide is a highly sensitive explosive when dry and should be handled with extreme care.

Synthesis of Methylcopper (Gilman, 1936)

Reaction: CH₃Li + CuI → CH₃Cu + LiI

Procedure: To a solution of copper(I) iodide in diethyl ether, cooled to a low temperature (e.g., -15 °C), a solution of methyllithium in diethyl ether is added dropwise with stirring under an inert atmosphere (e.g., nitrogen). A yellow precipitate of methylcopper forms. The product is typically used in situ for subsequent reactions due to its instability.

Copper-Catalyzed 1,4-Addition of a Grignard Reagent (Kharash, 1941)

Reaction: Isophorone + CH₃MgBr (in the presence of catalytic CuCl) → 3,3,5,5-Tetramethylcyclohexanone

Procedure: A solution of isophorone in diethyl ether is treated with a catalytic amount of copper(I) chloride. To this mixture, a solution of methylmagnesium bromide in diethyl ether is added slowly at a controlled temperature (e.g., 0-5 °C). After the addition is complete, the reaction is stirred for a period of time and then quenched by the addition of an aqueous ammonium chloride solution. The organic layer is separated, dried, and the product is isolated by distillation.

Synthesis of Lithium Dimethylcuprate (A Gilman Reagent) (Gilman, 1952)

Reaction: 2 CH₃Li + CuI → (CH₃)₂CuLi + LiI

Procedure: To a suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, two equivalents of a solution of methyllithium in diethyl ether are added dropwise with stirring. The copper(I) iodide gradually dissolves to form a colorless to pale yellow solution of lithium dimethylcuprate. This Gilman reagent is typically prepared and used in situ for subsequent coupling reactions.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the early discoveries in organocopper chemistry. It is important to note that yields and reaction conditions from these early reports may not be as optimized as modern procedures.

| Reaction/Compound | Discoverer(s) | Year | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reported Yield | Reference |

| Copper(I) Acetylide | R. C. Böttger | 1859 | Acetylene, Copper(I) Chloride | - | Aqueous Ammonia | Room Temperature | Not specified | [1][2] |

| Methylcopper | H. Gilman | 1936 | Methyllithium, Copper(I) Iodide | - | Diethyl Ether | -15 | Not specified (used in situ) | [4] |

| Copper-Catalyzed 1,4-Addition | M. S. Kharash | 1941 | Isophorone, Methylmagnesium Bromide | Copper(I) Chloride | Diethyl Ether | 0-5 | ~85% (1,4-adduct) | [6] |

| Lithium Dimethylcuprate | H. Gilman | 1952 | Methyllithium, Copper(I) Iodide | - | Diethyl Ether | -78 | Not specified (used in situ) | [2][5] |

| Corey-House Synthesis | Corey, Posner | 1967 | Alkyl Halide, Gilman Reagent | - | Diethyl Ether | 0 to Room Temp | Generally high |

Mechanistic Insights and Visualizations

The unique reactivity of organocopper reagents is rooted in their distinct mechanistic pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for two of the most important reactions in organocopper chemistry.

The Corey-House Synthesis

The Corey-House synthesis provides a powerful method for the formation of carbon-carbon bonds by coupling a Gilman reagent with an organic halide. The currently accepted mechanism involves an oxidative addition-reductive elimination pathway.

Figure 1: The reaction pathway of the Corey-House synthesis.

The Ullmann Reaction

The Ullmann reaction, a copper-mediated coupling of two aryl halides to form a biaryl, has a more debated mechanism. Two of the leading proposals involve either a radical pathway or a sequence of oxidative addition and reductive elimination steps. The diagram below illustrates a simplified representation of the oxidative addition pathway.

Figure 2: A proposed oxidative addition pathway for the Ullmann reaction.

Conclusion: A Lasting Legacy

The discovery and development of organocopper compounds represent a triumph of synthetic chemistry. From the early, often unpredictable, reactions to the highly controlled and selective transformations possible today, the journey of organocopper chemistry is a testament to the power of scientific inquiry. The foundational work of Böttger, Gilman, Kharash, and others has provided a rich and enduring legacy, enabling the synthesis of complex molecules that are crucial to medicine, materials science, and beyond. As research continues to uncover new facets of their reactivity, the story of organocopper compounds is far from over, promising exciting new discoveries for generations of scientists to come.

References

- 1. C,C- and C,N-Chelated Organocopper Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. The Preparation of Methylcopper and some Observations on the Decomposition of Organocopper Compounds (1952) | Henry Gilman | 279 Citations [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

The Multifaceted Biological Activities of Copper(II) Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Copper(II) carboxylates, a class of coordination compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of copper(II) carboxylates, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Anticancer Activity

Copper(II) carboxylates exhibit significant cytotoxic effects against a variety of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular oxidative stress and subsequent cell death.[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various copper(II) carboxylate complexes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected copper(II) carboxylate complexes against different cancer cell lines.

| Complex | Cancer Cell Line | IC50 (µM) | Reference |

| [Cu(sal)(phen)] | HCT116 (Colon Cancer) | 2.5 ± 0.3 | [3] |

| SW480 (Colon Cancer) | 3.1 ± 0.4 | [3] | |

| [Cu(L1)Cl2] | LN229 (Glioma) | ~50 | [4] |

| [Cu(L3)Cl2] | LN229 (Glioma) | <50 | [4] |

| Copper(II) thiosemicarbazone complex 1 | S. aureus | 4.2 | [5] |

| Copper(II) thiosemicarbazone complex 4 | S. aureus | 3.5 | [5] |

Antimicrobial Activity

Copper(II) carboxylates have also demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and the generation of ROS that damage cellular components.[5][6]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of copper(II) carboxylates is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the MIC values for selected copper(II) carboxylate complexes against different microbial strains.

| Complex | Microorganism | MIC (mg/L) | Reference |

| Cu-Gly-Ita | Listeria monocytogenes | 20 | [7] |

| Cu-Gly-Ita | Escherichia coli | 20 | [7] |

| Cu-Gly-Ita | Bacillus sp. | 20 | [7] |

| Cu(L)Br2·MeOH | Arcanobacterium haemolyticum | 0.0054 | [8] |

| Cu(L)Br2·MeOH | Rhodococcus equi | 0.0443 | [8] |

| Cu(L)Br2·MeOH | Staphylococcus aureus | 0.0521 | [8] |

| Cu(L)Br2·MeOH | Arcanobacterium pyogenes | 2.3638 | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Copper(II) carboxylate complex stock solution (in DMSO or other suitable solvent)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the copper(II) carboxylate complex in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the complex) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Susceptibility

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[11][12][13]

Materials:

-

Petri dishes

-

Muller-Hinton Agar (or other suitable agar medium)

-

Bacterial or fungal strains

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Copper(II) carboxylate complex solution

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a sterile broth.

-

Agar Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Muller-Hinton agar plate evenly in three directions to ensure a uniform lawn of microbial growth.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the copper(II) carboxylate complex solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms of Action

Signaling Pathway for Apoptosis Induction

Copper(II) carboxylates can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS plays a crucial role in initiating the intrinsic pathway.

Caption: Proposed signaling pathway for apoptosis induction by Copper(II) carboxylates.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of copper(II) carboxylate complexes.

Caption: Experimental workflow for anticancer screening of Copper(II) carboxylates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and antimicrobial activity of new copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. dialnet.unirioja.es [dialnet.unirioja.es]

- 8. redalyc.org [redalyc.org]

- 9. 2.3. Cytotoxicity Assay [bio-protocol.org]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. botanyjournals.com [botanyjournals.com]

Fungicidal Properties of Copper Propanoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper compounds have a long history of use as broad-spectrum fungicides in agriculture and beyond. Among these, copper propanoates represent a class of metal-organic compounds with significant potential for antifungal applications. This technical guide provides an in-depth overview of the fungicidal properties of copper propanoates, including their synthesis, proposed mechanisms of action, and methods for evaluating their efficacy. While specific quantitative data for copper propanoates is limited in publicly available literature, this document compiles relevant information on related copper carboxylates and nanoparticles to provide a comprehensive understanding of their potential. Detailed experimental protocols for synthesis and antifungal testing are provided to facilitate further research and development in this area.

Introduction

Copper has been utilized for its antimicrobial properties for centuries. In agriculture, copper-based fungicides are essential for managing a wide range of fungal and bacterial diseases in various crops[1]. Copper propanoate, a salt of copper and propionic acid, is one such compound that has been explored for its fungicidal and antimicrobial properties[2][3]. The copper ions, specifically Cu²⁺, are the primary active component, exhibiting a multi-site mode of action that makes the development of resistance by fungal pathogens less likely compared to single-site fungicides[4][5]. This guide delves into the technical aspects of copper propanoates, aiming to provide a foundational resource for researchers and professionals in the field of fungicide development.

Synthesis of Copper(II) Propanoate

The synthesis of copper(II) propanoate can be achieved through several methods, primarily involving the reaction of a copper(II) salt with propionic acid or a propionate salt.

Reaction of Copper(II) Carbonate with Propionic Acid

A common and straightforward method for synthesizing copper(II) propanoate involves the reaction of copper(II) carbonate with propionic acid. This reaction typically yields the hydrated form of copper(II) propanoate.

Experimental Protocol:

-

Reactants: Copper(II) carbonate (CuCO₃), Propionic acid (CH₃CH₂COOH), and distilled water.

-

Procedure:

-

Suspend copper(II) carbonate in distilled water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric excess of propionic acid to the suspension while stirring continuously.

-

Heat the mixture to reflux (approximately 100°C) for several hours to ensure the reaction goes to completion. The color of the solution will typically change to a deep blue, indicating the formation of the copper(II) propanoate complex.

-

After the reaction is complete, filter the hot solution to remove any unreacted copper carbonate.

-

Allow the filtrate to cool slowly to room temperature to facilitate the crystallization of copper(II) propanoate dihydrate ([Cu(CH₃CH₂COO)₂]·2H₂O).

-

Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator over a suitable drying agent.

-

Metathesis Reaction

An alternative method involves a metathesis (double displacement) reaction between a soluble copper salt, such as copper(II) sulfate, and a soluble propionate salt, like sodium propionate[3][6].

Experimental Protocol:

-

Reactants: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium propionate (CH₃CH₂COONa), and distilled water.

-

Procedure:

-

Prepare separate aqueous solutions of copper(II) sulfate and sodium propionate.

-

Slowly add the sodium propionate solution to the copper(II) sulfate solution with constant stirring.

-

A precipitate of copper(II) propanoate will form. The reaction can be gently heated to ensure completion.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with cold distilled water to remove any unreacted salts.

-

Dry the resulting copper(II) propanoate solid.

-

The synthesis workflow can be visualized as follows:

Mechanism of Fungicidal Action

The fungicidal activity of copper compounds, including copper propanoates, is attributed to the release of copper ions (Cu²⁺) which are toxic to fungal cells. The mechanism is multi-faceted and involves the disruption of several key cellular processes.

-

Disruption of Enzyme Function: Copper ions have a high affinity for sulfhydryl (-SH), hydroxyl (-OH), and amino (-NH₂) groups present in amino acids, the building blocks of proteins. By binding to these groups, copper ions can denature enzymes and other critical proteins, leading to the inhibition of essential metabolic pathways[7][8].

-

Cell Membrane Damage: Copper ions can interact with the lipids and proteins in the fungal cell membrane, altering its permeability. This can lead to the leakage of essential cellular components and ultimately, cell death.

-

Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals, through Fenton-like reactions. These ROS can cause oxidative damage to cellular components including lipids, proteins, and DNA.

-

Interference with Cellular Respiration: Copper can interfere with the electron transport chain in mitochondria, disrupting cellular respiration and the production of ATP, the cell's primary energy currency.

The general mechanism of copper toxicity in fungal cells can be illustrated as follows:

Quantitative Antifungal Efficacy

The antifungal efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and its ability to inhibit mycelial growth. While specific data for copper propanoate is scarce, the following tables summarize representative data for other copper compounds to provide a general indication of their potential activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Copper Compounds against Fungi

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Copper(II) complex with thiouracil | Candida krusei | 31.25 | [9] |

| Copper(II) complex with thiouracil | Candida spp. | 31.25 - 125 | [9] |

| Copper oxide nanoparticles | Candida albicans | 35.5 | [10] |

| Copper(II) macrocyclic complexes | Aspergillus niger | 8 - 28 | [1] |

| Copper(II) macrocyclic complexes | Candida albicans | 8 - 28 | [1] |

Table 2: Mycelial Growth Inhibition by Copper Compounds

| Compound | Fungal Species | Concentration | Inhibition (%) | Reference |

| Copper nanoparticles | Aspergillus niger | 1.5% | ~100 | |

| Fytolan (Copper oxychloride) | Rhizopus oryzae | 1.5% | 100 |

Experimental Protocols for Antifungal Assays

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Fungal culture

-

Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

-

Copper propanoate stock solution (dissolved in a suitable solvent, e.g., DMSO, with the final solvent concentration not exceeding 1% v/v)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare Fungal Inoculum: Grow the fungal strain on a suitable agar medium. Prepare a suspension of spores or cells in sterile saline or medium and adjust the concentration to a standard density (e.g., 1-5 x 10⁵ CFU/mL).

-

Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the copper propanoate stock solution in the growth medium. The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Inoculation: Add 100 µL of the fungal inoculum to each well (except the negative control), resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

Determine MIC: The MIC is the lowest concentration of copper propanoate at which no visible growth of the fungus is observed.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay measures the ability of a fungicide to inhibit the radial growth of a filamentous fungus on a solid medium.

Materials:

-

Petri dishes (90 mm)

-

Potato Dextrose Agar (PDA) or other suitable solid medium

-

Fungal culture

-

Copper propanoate stock solution

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Prepare Poisoned Media: Autoclave the agar medium and allow it to cool to approximately 45-50°C. Add the copper propanoate stock solution to the molten agar to achieve the desired final concentrations. Mix well and pour the amended agar into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: From the edge of an actively growing fungal colony on a non-amended agar plate, cut a small disc (e.g., 5 mm diameter) using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each poisoned agar plate.

-

Controls: Include a positive control (agar with inoculum, no compound) and a solvent control (if a solvent was used to dissolve the copper propanoate).

-

Incubation: Incubate the plates at an appropriate temperature in the dark until the fungal growth in the control plate has reached the edge of the dish.

-

Measure Growth and Calculate Inhibition: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:

Inhibition (%) = [(DC - DT) / DC] x 100

Where:

-

DC = Average diameter of the fungal colony in the control plate

-

DT = Average diameter of the fungal colony in the treated plate

-

Conclusion

Copper propanoates hold promise as effective fungicidal agents due to the well-established, multi-site inhibitory action of copper ions against a broad spectrum of fungi. While specific quantitative efficacy data for copper propanoates remains to be extensively published, the information available for related copper compounds suggests significant antifungal potential. The experimental protocols detailed in this guide provide a framework for the synthesis and rigorous evaluation of copper propanoates, encouraging further research to fully characterize their fungicidal properties and explore their potential applications in various fields, including agriculture and material preservation. Future studies should focus on generating specific MIC and mycelial growth inhibition data for copper propanoates against a range of economically important and clinically relevant fungal species.

References

- 1. Antifungal Activities of Biorelevant Complexes of Copper(II) with Biosensitive Macrocyclic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.3.1. Mycelial growth inhibition [bio-protocol.org]

- 3. CAS # 3112-74-1, Cupric propionate, Copper(II) propanoate, Copper(II) propionate, Cupric propanoate - chemBlink [chemblink.com]